molecular formula C9H12N4O B053281 2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 114804-31-8

2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No.: B053281
CAS No.: 114804-31-8
M. Wt: 192.22 g/mol
InChI Key: IFCCMKHWUVDCTJ-UHFFFAOYSA-N
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Description

2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the hydrazinyl group and the ethanol moiety in 2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol makes it unique compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(2-hydrazinylbenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-12-9-11-7-3-1-2-4-8(7)13(9)5-6-14/h1-4,14H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCCMKHWUVDCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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